Diamthazole
Descripción
Dimazole (diamthazole) is an antifungal. It was withdrawn in Franch in 1972 due to neuropsychiatric reactions.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
RN given refers to parent cpd; structure
Structure
3D Structure
Propiedades
IUPAC Name |
6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4/h7-8,11H,5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMYEOIMVYADRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136-96-9 (di-hydrochloride) | |
| Record name | Dimazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046182 | |
| Record name | Diamthazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-27-2, 7162-33-6 | |
| Record name | Diamthazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole, 6-(2-diethyl-aminoethoxy)-2-dimethylamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007162336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13858 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diamthazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMTHAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KL01R8ZV1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diamthazole's Mechanism of Action on Fungal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diamthazole (B1206777), an antifungal agent, is understood to exert its effects on fungal cells primarily through the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining fungal cell membrane integrity and function. This technical guide synthesizes the available scientific information to provide a detailed overview of the core mechanism of action of this compound and structurally related compounds. It includes quantitative data from relevant studies, detailed experimental protocols for key assays, and visualizations of the pertinent biological pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon research on closely related thiazole (B1198619) derivatives to provide a comprehensive understanding of its probable antifungal action.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of this compound and its derivatives is attributed to the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51A1). This enzyme is a key component of the fungal ergosterol biosynthesis pathway.[1] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.
By inhibiting lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol. This disruption leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition increases membrane permeability and disrupts the activity of membrane-associated enzymes, ultimately leading to the inhibition of fungal growth and, in some cases, cell death. This mechanism of action places this compound within the azole class of antifungal agents.[1][2][3]
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of 2,2'-diamino-4,4'-dithiazole Derivatives against Fungal Species [1]
| Fungal Species | MIC Range (µg/mL) | Reference Compound |
| Aspergillus spp. | 0.2 - 1.8 | Ketoconazole |
| Candida spp. | 0.2 - 1.8 | Ketoconazole |
Note: The study indicated that while some derivatives showed activity comparable to ketoconazole, they were less active than itraconazole. The greatest activity was observed against A. niger and the least against C. albicans.[1]
Signaling Pathways and Cellular Effects
The inhibition of ergosterol biosynthesis by azole antifungals, the class to which this compound likely belongs, triggers a cascade of downstream cellular effects and activates specific signaling pathways.
Cell Membrane Stress and Integrity
The primary consequence of ergosterol depletion is a compromised cell membrane. This leads to increased membrane fluidity and permeability, disrupting ion homeostasis and the function of membrane-bound enzymes.
Cell Wall Integrity Pathway
Fungal cells respond to cell wall and membrane stress by activating the Cell Wall Integrity (CWI) pathway. This signaling cascade attempts to compensate for the damage by remodeling the cell wall, often by increasing chitin (B13524) synthesis. Key components of this pathway include Rho1 GTPase, Protein Kinase C (Pkc1), and a MAP kinase cascade.
Below is a diagram illustrating the proposed mechanism of action and the subsequent cellular response.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the antifungal mechanism of action of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Workflow Diagram:
Methodology:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: this compound is serially diluted (two-fold) in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug at which there is no visible growth.
Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is used to quantify the ergosterol content in fungal cells treated with an antifungal agent.
Methodology:
-
Fungal Culture and Treatment: Fungal cultures are grown to mid-log phase and then treated with varying concentrations of this compound (and a no-drug control) for a specified period.
-
Cell Harvesting and Saponification: Fungal cells are harvested by centrifugation, washed, and the wet weight is determined. The cell pellet is resuspended in a solution of 25% alcoholic potassium hydroxide (B78521) and incubated at 85°C for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling, sterols are extracted from the saponified mixture using n-heptane. The mixture is vortexed vigorously, and the layers are allowed to separate.
-
HPLC Analysis: The n-heptane layer containing the sterols is collected and analyzed by HPLC with a C18 column. Ergosterol is detected by its characteristic absorbance spectrum, typically between 240 and 300 nm.
-
Quantification: The amount of ergosterol is calculated based on the peak area from the HPLC chromatogram and compared against a standard curve of pure ergosterol. The results are typically expressed as a percentage of the wet weight of the cells. A reduction in ergosterol content in treated cells compared to the control indicates inhibition of the ergosterol biosynthesis pathway.[1]
Logical Relationship Diagram:
Conclusion
While direct and extensive research on this compound is limited, evidence from structurally similar compounds strongly suggests that its primary mechanism of antifungal action is the inhibition of lanosterol 14α-demethylase. This leads to the depletion of ergosterol and the accumulation of toxic sterols, thereby disrupting the fungal cell membrane and inhibiting growth. Further research is warranted to determine the specific quantitative efficacy of this compound against a broad range of fungal pathogens and to fully elucidate any secondary mechanisms of action and its impact on fungal signaling pathways. The experimental protocols detailed in this guide provide a robust framework for such future investigations. It is important to note that this compound, also known as Dimazole, was withdrawn from the market in France in 1972 due to neuropsychiatric reactions in humans.[4][5]
References
- 1. The antifungal activity of 2,2'-diamino-4,4'-dithiazole derivatives is due to the possible inhibition of lanosterol-14-alpha-demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Diamthazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diamthazole, also known as Dimazole, is an antifungal agent belonging to the benzothiazole (B30560) class of compounds. This technical guide provides a comprehensive overview of a proposed synthetic route for this compound and details the expected methodologies for its thorough chemical characterization. Due to the limited availability of published experimental data, this paper presents a well-established, analogous synthetic protocol and predicted analytical data to serve as a foundational resource for researchers. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.
Introduction
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the core 2-amino-6-methoxybenzothiazole (B104352) structure, followed by functionalization to introduce the N,N-dimethyl and the 2-(diethylamino)ethoxy moieties. The proposed synthetic pathway is outlined below.
Synthesis Pathway
Navigating the Physicochemical Landscape of Diamthazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Diamthazole (Dimazole), an antifungal agent. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the known information and outlines standardized experimental protocols for its thorough characterization. This guide is intended to be a valuable resource for researchers and formulation scientists engaged in the development of drug products containing this compound.
Introduction
This compound, also known as Dimazole, is a benzothiazole (B30560) derivative with established antifungal properties. A thorough understanding of its solubility and stability in various solvents and under different environmental conditions is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide details the available solubility data for this compound hydrochloride and provides robust, generalized experimental protocols for determining its solubility profile and assessing its stability in accordance with regulatory expectations.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration in formulation development.
Reported Solubility Data
Quantitative solubility data for this compound is sparse in peer-reviewed literature. However, information from commercial suppliers provides some insight into its solubility in common formulation vehicles. The hydrochloride salt of this compound is often used to enhance aqueous solubility.
Table 1: Reported Solubility of this compound Hydrochloride
| Solvent System | Composition | Reported Solubility (mg/mL) |
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% (v/v) | 2.5 |
| DMSO / SBE-β-CD / Saline | 10% / 90% (with 20% SBE-β-CD in Saline) | 2.5 |
| DMSO / Corn Oil | 10% / 90% (v/v) | 2.5 |
Data sourced from commercial suppliers. Independent verification is recommended.
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining the equilibrium solubility of this compound is essential. The shake-flask method is the gold standard for this purpose.
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, various buffers of physiological pH).
-
Ensure a solid excess of the compound is visible in each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A shaking water bath or a constant temperature orbital shaker is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant from each vial using a syringe.
-
Immediately filter the collected supernatant through a suitable, pre-validated, non-adsorptive filter (e.g., a 0.22 µm PTFE or PVDF syringe filter) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the solubility of Diamthazo in each solvent, typically expressed in mg/mL or mol/L.
-
Perform the experiment in triplicate for each solvent and report the mean solubility with the standard deviation.
-
Methodological & Application
Application Notes and Protocols for Determining Diamthazole Susceptibility in Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a significant opportunistic fungal pathogen, and the emergence of resistance to conventional antifungal agents necessitates the development and evaluation of new therapeutic compounds. Diamthazole, a thiazole (B1198619) derivative, has shown promise as an antifungal agent. Its mechanism of action is believed to be similar to other azole antifungals, which inhibit the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane.[1][2][3] This document provides detailed protocols for testing the susceptibility of C. albicans to this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10]
Mechanism of Action and Resistance
This compound, like other azole antifungals, is thought to target and inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[3][11][12] This enzyme is a key component of the ergosterol biosynthesis pathway.[13][14][15][16] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's integrity and function, which inhibits fungal growth.[1][11]
Resistance to azole antifungals in C. albicans is a multifactorial phenomenon. The primary mechanisms include:
-
Target site modification: Overexpression of the ERG11 gene or point mutations that reduce the binding affinity of the drug to the lanosterol 14-α-demethylase enzyme.[11][12][17]
-
Active drug efflux: Upregulation of efflux pumps that actively transport the antifungal agent out of the cell. The main efflux pumps involved are from the ATP-binding cassette (ABC) transporter family (e.g., Cdr1p and Cdr2p) and the major facilitator superfamily (MFS) (e.g., Mdr1p).[17][18][19][20][21][22]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27-A3 and EUCAST guidelines for antifungal susceptibility testing of yeasts.[4][5][6][7][8][9][10][23][24][25] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]
Materials:
-
Candida albicans isolate
-
This compound (analytical grade)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
Vortex mixer
-
Incubator (35°C)
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation:
-
Subculture the C. albicans isolate on an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Prepare a working suspension by diluting the adjusted stock suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Microtiter Plate Inoculation:
-
Add 100 µL of each this compound dilution to the appropriate wells of the test microtiter plate.
-
Add 100 µL of the working C. albicans suspension to each well containing the drug dilutions.
-
Include a growth control well (100 µL of RPMI 1640 medium + 100 µL of inoculum) and a sterility control well (200 µL of RPMI 1640 medium).
-
-
Incubation:
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection or by using a microplate reader at 530 nm.
-
The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control well.[23]
-
Data Presentation
Summarize the quantitative data from the MIC determination in a structured table for clear comparison across different C. albicans strains or experimental conditions.
| C. albicans Strain | This compound MIC (µg/mL) | Known Resistance Mechanisms |
| ATCC 90028 (Wild-Type) | None | |
| Clinical Isolate 1 | ||
| Clinical Isolate 2 | ||
| ERG11 Overexpressor | ERG11 overexpression | |
| CDR1 Overexpressor | CDR1 overexpression |
Visualizations
Experimental Workflow
Caption: Workflow for this compound MIC determination.
Signaling Pathway of Azole Action and Resistance
Caption: Azole action and resistance in C. albicans.
References
- 1. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antifungal activity of 2,2'-diamino-4,4'-dithiazole derivatives is due to the possible inhibition of lanosterol-14-alpha-demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 7. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. Comparison between the EUCAST Procedure and the Etest for Determination of the Susceptibility of Candida Species Isolates to Micafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST: Fungi (AFST) [eucast.org]
- 11. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 17. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 19. Azole resistance in Candida albicans from animals: Highlights on efflux pump activity and gene overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of Two Microdilution Methods for Testing Susceptibility of Candida spp. to Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Dimethazole as a Positive Control in Antifungal Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethazole, a benzothiazole (B30560) derivative, is an antifungal agent that can be effectively utilized as a positive control in antifungal screening assays. Its mechanism of action aligns with the well-established azole class of antifungals, which target the integrity of the fungal cell membrane. The use of a reliable positive control is paramount in any screening cascade to validate assay performance and ensure the accurate identification of novel antifungal compounds. These application notes provide detailed protocols for incorporating Dimethazole into antifungal susceptibility testing workflows, including data interpretation and visualization of the underlying mechanism of action.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Dimethazole, like other azole antifungals, exerts its effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] The primary target of azoles is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme encoded by the ERG11 gene.[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[1][2] This disruption of membrane integrity and function ultimately inhibits fungal growth and proliferation.[2][4]
References
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. benchchem.com [benchchem.com]
- 3. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Developing Diamthazole-Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal drug resistance is a significant global health concern, necessitating the development of new therapeutic strategies and a deeper understanding of resistance mechanisms. Diamthazole is an antifungal agent, and the development of laboratory-generated resistant strains is crucial for studying resistance pathways, identifying new drug targets, and evaluating the efficacy of novel antifungal compounds.[1] These application notes provide a comprehensive set of protocols for the in vitro development of this compound-resistant fungal strains, focusing on common opportunistic pathogens such as Candida albicans and Aspergillus fumigatus.
The primary mechanism of action for azole antifungals, a class to which this compound likely belongs, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene.[2][3] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Resistance to azoles typically arises through several key mechanisms:
-
Target site modification: Point mutations in the ERG11 gene can reduce the binding affinity of the drug to the enzyme.[2][4][5][6]
-
Overexpression of the target enzyme: Increased production of Erg11p can overcome the inhibitory effect of the drug.
-
Efflux pump overexpression: Upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump the drug out of the cell.[2][7]
-
Alterations in the ergosterol biosynthesis pathway: Mutations in other genes in the pathway can lead to the production of alternative sterols that can maintain membrane function.
-
Stress response pathways: Activation of signaling pathways, such as the calcineurin and High Osmolarity Glycerol (B35011) (HOG) pathways, can contribute to drug tolerance and the emergence of resistance.
These protocols will guide researchers through the process of inducing, selecting, and characterizing this compound-resistant fungal strains, providing a valuable tool for antifungal research and development.
Data Presentation
Table 1: Antifungal Susceptibility Profile of Parental and this compound-Resistant Fungal Strains
| Fungal Strain | Drug | MIC₅₀ (µg/mL) - Parental | MIC₅₀ (µg/mL) - Resistant | Fold-Change in MIC |
| Candida albicans SC5314 | This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Fluconazole | [Insert Data] | [Insert Data] | [Insert Data] | |
| Itraconazole | [Insert Data] | [Insert Data] | [Insert Data] | |
| Aspergillus fumigatus Af293 | This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Voriconazole | [Insert Data] | [Insert Data] | [Insert Data] | |
| Posaconazole | [Insert Data] | [Insert Data] | [Insert Data] |
MIC₅₀: Minimum Inhibitory Concentration required to inhibit 50% of fungal growth. [Insert Data]: Placeholder for experimentally determined values.
Table 2: Relative Gene Expression in Parental and this compound-Resistant Candida albicans
| Gene | Function | Relative Expression (Resistant vs. Parental) |
| ERG11 | Lanosterol 14α-demethylase (Drug Target) | [Insert Data] |
| CDR1 | ABC Transporter (Efflux Pump) | [Insert Data] |
| CDR2 | ABC Transporter (Efflux Pump) | [Insert Data] |
| MDR1 | MFS Transporter (Efflux Pump) | [Insert Data] |
| UPC2 | Transcription factor for ERG genes | [Insert Data] |
| ACT1 | Actin (Housekeeping Gene) | 1.0 (Control) |
[Insert Data]: Placeholder for experimentally determined values from qRT-PCR analysis.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the determination of the MIC of this compound against a parental, susceptible fungal strain using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Fungal strain (Candida albicans or Aspergillus fumigatus)
-
This compound powder
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator
Methodology:
-
Inoculum Preparation (Candida albicans):
-
Culture C. albicans on Sabouraud Dextrose Agar (B569324) (SDA) for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculum Preparation (Aspergillus fumigatus):
-
Culture A. fumigatus on Potato Dextrose Agar (PDA) for 5-7 days at 35°C to allow for conidiation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in RPMI 1640 in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
-
Include a drug-free well (growth control) and a medium-only well (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours for C. albicans and 48-72 hours for A. fumigatus.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free control.[7] This can be determined visually or by measuring the optical density at 530 nm.
-
Protocol 2: In Vitro Development of this compound-Resistant Fungal Strains by Serial Passage
This protocol describes a method for inducing this compound resistance in a susceptible fungal strain through continuous exposure to increasing concentrations of the drug.[2][7][8][9][10]
Materials:
-
Susceptible parental fungal strain
-
This compound
-
Appropriate liquid culture medium (e.g., RPMI 1640 or Yeast Peptone Dextrose broth)
-
Sterile culture tubes or flasks
-
Shaking incubator
Methodology:
-
Initial Exposure:
-
Prepare a series of culture tubes with liquid medium containing this compound at concentrations ranging from 0.25x to 4x the predetermined MIC of the parental strain.
-
Inoculate each tube with the parental fungal strain.
-
Incubate at 35°C with shaking for 48 hours.
-
-
Serial Passaging:
-
Identify the tube with the highest concentration of this compound that shows visible growth.
-
Use the culture from this tube to inoculate a new series of tubes with fresh medium and a new gradient of increasing this compound concentrations.
-
Repeat this passaging process for a minimum of 20-30 passages or until a significant increase in the MIC is observed (e.g., >8-fold).
-
-
Isolation and Stabilization of Resistant Strains:
-
Once a strain demonstrates stable growth at a high concentration of this compound, streak the culture onto a drug-free agar plate to obtain single colonies.
-
Culture individual colonies in both drug-free and this compound-containing medium to confirm the resistant phenotype.
-
Store confirmed resistant isolates as glycerol stocks at -80°C for future use.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the quantification of the expression levels of genes associated with azole resistance, such as ERG11, CDR1, and MDR1.[3][11][12]
Materials:
-
Parental and this compound-resistant fungal strains
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (ERG11, CDR1, MDR1) and a housekeeping gene (ACT1)
-
qRT-PCR instrument
Methodology:
-
RNA Extraction:
-
Grow parental and resistant strains in liquid medium to mid-log phase.
-
Extract total RNA from the fungal cells using a suitable RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions using the cDNA, gene-specific primers, and a SYBR Green master mix.
-
Run the reactions in a qRT-PCR instrument with an appropriate cycling program.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes in the resistant strain compared to the parental strain using the ΔΔCt method, normalizing to the expression of the housekeeping gene (ACT1).
-
Mandatory Visualizations
Caption: Experimental workflow for developing and characterizing a this compound-resistant fungal strain.
Caption: Ergosterol biosynthesis pathway and mechanisms of azole resistance.
Caption: Fungal stress response signaling pathways involved in antifungal resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 3. brieflands.com [brieflands.com]
- 4. Principles of a New Protocol for Prediction of Azole Resistance in Candida albicans Infections on the Basis of ERG11 Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles of a New Protocol for Prediction of Azole Resistance in Candida albicans Infections on the Basis of ERG11 Polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 10. In Vitro Evolution of Itraconazole Resistance in Aspergillus fumigatus Involves Multiple Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 12. Transcriptional Analyses of Antifungal Drug Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diamthazole in Dermatophyte Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamthazole is a thiazole-containing compound with antifungal properties. While extensive research specifically on this compound's application against dermatophytes—the fungi responsible for common skin, hair, and nail infections like ringworm and athlete's foot—is limited in publicly available literature, its chemical class provides a strong basis for its potential mechanism of action and methods for its investigation. Thiazole (B1198619) derivatives have demonstrated notable efficacy against various dermatophyte species, primarily by inhibiting ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity.
These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as an anti-dermatophytic agent. The protocols and methodologies outlined below are based on established standards for antifungal research and findings from studies on closely related thiazole compounds.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Thiazole antifungals, like other azoles, are known to target the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene). This enzyme is a crucial component of the ergosterol biosynthesis pathway. Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption increases membrane permeability and fluidity, ultimately inhibiting fungal growth and replication.
Signaling Pathway Diagram: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of Lanosterol 14α-demethylase by this compound.
Quantitative Data Summary
| Antifungal Agent | Trichophyton rubrum MIC Range (µg/mL) | Trichophyton mentagrophytes MIC Range (µg/mL) | Microsporum canis MIC Range (µg/mL) | Epidermophyton floccosum MIC Range (µg/mL) |
| Thiazole Derivatives (General) | Varies significantly based on specific structure | Varies significantly based on specific structure | Varies significantly based on specific structure | Varies significantly based on specific structure |
| Itraconazole | 0.03 - 2.0 | 0.03 - 8.0 | 0.03 - 4.0 | 0.03 - 1.0 |
| Fluconazole | 0.25 - 64 | 0.5 - >64 | 0.5 - 64 | 1.0 - 32 |
| Ketoconazole | 0.03 - 2.0 | 0.03 - 4.0 | 0.03 - 1.0 | 0.03 - 0.5 |
| Terbinafine | 0.002 - 0.25 | 0.002 - 0.125 | 0.004 - 0.5 | 0.004 - 0.125 |
Note: The above data is compiled from multiple sources and should be used for comparative purposes only. Actual MIC values can vary based on the specific strain and testing methodology.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a dermatophyte.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Dermatophyte isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline with 0.05% Tween 80
-
Spectrophotometer or McFarland standards
-
Incubator (28-30°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a final concentration of 1600 µg/mL.
-
Further dilute this stock solution in RPMI-1640 medium to create a working stock solution.
-
-
Inoculum Preparation:
-
Culture the dermatophyte isolate on an SDA or PDA plate at 28-30°C for 7-14 days until sporulation is evident.
-
Harvest the conidia by gently scraping the colony surface with a sterile loop after adding a small amount of sterile saline with Tween 80.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Perform a 1:50 dilution of this suspension in RPMI-1640 to achieve a final inoculum concentration of 2-10 x 10^4 CFU/mL.
-
-
Assay Setup:
-
In a 96-well plate, perform serial twofold dilutions of the this compound working stock with RPMI-1640 to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
-
Add 100 µL of the prepared fungal inoculum to each well containing the diluted this compound.
-
Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
-
Incubation and Reading:
-
Incubate the plate at 28-30°C for 4-7 days.
-
The MIC is determined as the lowest concentration of this compound that causes 100% inhibition of visible growth compared to the positive control.
-
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination of this compound.
Protocol 2: Ergosterol Biosynthesis Inhibition Assay
Objective: To confirm if this compound inhibits the ergosterol biosynthesis pathway in dermatophytes.
Materials:
-
Dermatophyte isolate
-
Sabouraud Dextrose Broth (SDB)
-
This compound
-
Glass beads
-
Chloroform/methanol (2:1, v/v)
-
Potassium hydroxide
-
n-heptane
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate the dermatophyte into SDB and incubate at 28-30°C with shaking until the mid-logarithmic phase is reached.
-
Add this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) to the culture.
-
Include an untreated control culture.
-
Continue incubation for a defined period (e.g., 24 hours).
-
-
Sterol Extraction:
-
Harvest the fungal mycelia by filtration and wash with sterile water.
-
Lyse the cells by vortexing with glass beads.
-
Extract the total sterols by adding chloroform/methanol (2:1, v/v) and incubating with shaking.
-
Saponify the lipid extract with potassium hydroxide.
-
Extract the non-saponifiable lipids (containing sterols) with n-heptane.
-
-
GC-MS Analysis:
-
Evaporate the n-heptane extract to dryness and derivatize the sterols.
-
Analyze the derivatized sterol profile using GC-MS.
-
Compare the sterol profile of the this compound-treated sample with the untreated control. A significant reduction in the ergosterol peak and the appearance of a lanosterol peak (or other 14α-methylated sterols) in the treated sample indicates inhibition of lanosterol 14α-demethylase.
-
Logical Relationship: Ergosterol Assay Interpretation
Caption: Logic for interpreting ergosterol biosynthesis assay results.
Conclusion
While direct experimental data on this compound's efficacy against dermatophytes is currently sparse, its classification as a thiazole antifungal provides a strong rationale for its investigation. The provided protocols offer a standardized framework for determining its in vitro activity and elucidating its mechanism of action. Researchers are encouraged to utilize these methodologies to generate foundational data on this compound, which could contribute to the development of new therapeutic options for dermatophytosis.
Application Notes and Protocols for the Sterilization of Diamthazole Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamthazole is an antifungal agent investigated for its therapeutic potential.[1][2][3][4] The development of a sterile pharmaceutical solution of this compound is a critical step for its use in research and clinical applications. The selection of an appropriate sterilization method is paramount to ensure the final product is free from microbial contamination while maintaining the chemical integrity, stability, and efficacy of the active pharmaceutical ingredient (API). This compound is available as a free base and a hydrochloride salt; the salt form generally offers enhanced water solubility and stability.[1][5] These application notes provide a comprehensive overview of potential sterilization techniques and detailed protocols for their evaluation and implementation for this compound solutions.
Overview of Potential Sterilization Methods
1.1. Aseptic Filtration
Aseptic filtration is a non-destructive method that removes microorganisms from a solution by passing it through a sterile filter with a pore size small enough to retain bacteria (typically ≤ 0.22 µm).[6][7] This method is ideal for heat-labile (thermolabile) or radiation-sensitive compounds.
-
Advantages:
-
Suitable for heat-sensitive materials.
-
Does not expose the API to harsh conditions like high temperatures or radiation.
-
Removes particulate matter from the solution.
-
-
Disadvantages:
-
Does not inactivate viruses or mycoplasma that can penetrate the filter.
-
Requires stringent aseptic handling throughout the process to prevent recontamination.[8]
-
Potential for adsorption of the API onto the filter membrane, leading to a loss of potency.
-
1.2. Gamma Irradiation
Gamma irradiation is a terminal sterilization method that uses high-energy gamma rays, typically from a Cobalt-60 source, to disrupt the DNA of microorganisms, rendering them non-viable.[9][10] It is a "cold process" as it does not significantly increase the temperature of the product.[10]
-
Advantages:
-
Disadvantages:
-
Can cause degradation of the API and excipients through radiolysis, leading to loss of potency and the formation of potentially toxic byproducts.[11]
-
May affect the physical properties of the solution or packaging materials.
-
1.3. Ethylene (B1197577) Oxide (ETO) Sterilization
Ethylene oxide is a colorless, toxic gas that is a potent sterilizing agent.[12][13] It is a low-temperature gaseous method suitable for heat-sensitive and moisture-sensitive products.[12][13]
-
Advantages:
-
Disadvantages:
-
ETO is a toxic and carcinogenic substance, requiring a post-sterilization aeration phase to remove residual gas to safe levels.
-
Potential for chemical reaction with the API or excipients.
-
The process involves multiple critical variables (gas concentration, temperature, humidity, time) that must be carefully controlled.[13]
-
Data Presentation: A Framework for Evaluating Sterilization Methods
To determine the optimal sterilization method for a this compound solution, a comprehensive stability study is required. The following table outlines the key parameters and experimental conditions for such a study.
| Parameter | Aseptic Filtration (0.22 µm) | Gamma Irradiation | Ethylene Oxide (ETO) | Control (Unsterilized) |
| This compound Concentration | Post-filtration | Post-irradiation (25 kGy) | Post-sterilization & aeration | Initial concentration |
| Appearance | Visual inspection | Visual inspection | Visual inspection | Visual inspection |
| pH | pH meter | pH meter | pH meter | pH meter |
| Osmolality | Osmometer | Osmometer | Osmometer | Osmometer |
| Degradation Products | HPLC/UPLC analysis | HPLC/UPLC analysis | HPLC/UPLC analysis | HPLC/UPLC analysis |
| Sterility Testing | USP <71> | USP <71> | USP <71> | N/A |
| Endotoxin Level | LAL test | LAL test | LAL test | LAL test |
| Antifungal Potency | Bioassay | Bioassay | Bioassay | Bioassay |
Experimental Protocols
3.1. Protocol for Aseptic Filtration of this compound Solutions
This protocol describes the sterilization of a this compound solution using a 0.22 µm sterile filter. All operations must be performed in a certified ISO 5 cleanroom or a biological safety cabinet.
Materials:
-
This compound solution
-
Sterile 0.22 µm syringe filter (e.g., PVDF, PES) or capsule filter
-
Sterile syringes
-
Sterile receiving vessel (e.g., vial, bottle)
-
70% sterile-filtered isopropyl alcohol (IPA)
-
Sterile gloves and gowning
Procedure:
-
Prepare the this compound solution in a suitable solvent system. For this compound hydrochloride, Water for Injection (WFI) is a likely solvent.[5]
-
Pre-wet the filter (if recommended by the manufacturer) by passing a small amount of the vehicle solution through it.
-
Aseptically attach the sterile 0.22 µm filter to a sterile syringe containing the this compound solution.
-
Filter the solution into the sterile receiving vessel. Apply gentle, steady pressure to the syringe plunger.
-
After filtration, perform a filter integrity test (e.g., bubble point test) to ensure the filter was not compromised during the process.
-
Immediately seal the sterile receiving vessel.
-
Collect samples for quality control testing as outlined in the data presentation table.
3.2. Protocol for Evaluating the Suitability of Gamma Irradiation
This protocol is designed to assess the impact of gamma irradiation on the stability and potency of a this compound solution.
Materials:
-
This compound solution filled into the final container-closure system (e.g., glass vials with rubber stoppers).
-
Control samples (unirradiated).
-
Access to a validated gamma irradiation facility.
Procedure:
-
Prepare multiple vials of the this compound solution.
-
Package the vials for irradiation as per the facility's guidelines.
-
Separate the vials into at least two groups: a control group (no irradiation) and a test group.
-
Send the test group for gamma irradiation at a standard dose, typically 25 kGy.
-
After receiving the irradiated samples, store both control and irradiated samples under controlled conditions.
-
At specified time points (e.g., T=0, 1 month, 3 months), perform a full suite of analytical tests on both groups as detailed in the data presentation table (concentration, degradation products, pH, potency, etc.).
-
Compare the results from the irradiated samples to the control samples to determine the extent of degradation and loss of potency.
3.3. Protocol for Evaluating the Suitability of Ethylene Oxide (ETO) Sterilization
This protocol assesses the compatibility of this compound solutions with ETO sterilization. Note: ETO is typically used for medical devices and surfaces, and its application for liquid pharmaceuticals is less common and requires careful validation.[14][15]
Materials:
-
This compound solution in ETO-permeable packaging or in a setup allowing for gas exposure to the solution's surface.
-
Control samples.
-
Access to a validated ETO sterilization facility.
Procedure:
-
Prepare samples of the this compound solution.
-
Package the samples in a manner that allows ETO gas penetration.
-
Separate the samples into a control group and a test group.
-
Subject the test group to a validated ETO sterilization cycle, including the pre-conditioning, gas exposure, and aeration phases.
-
Ensure the aeration phase is sufficient to reduce residual ETO to acceptable levels (as per ISO 10993-7).
-
After the complete cycle, retrieve the samples.
-
Conduct a comprehensive analysis of both the control and ETO-treated samples, focusing on chemical changes, degradation products, and any potential reaction products with ETO or its byproducts (e.g., ethylene glycol).
-
Compare the data to assess the impact of the ETO sterilization process on the this compound solution.
Visualization of Workflows and Logic
Caption: Decision workflow for selecting a sterilization method.
Caption: Experimental workflow for aseptic filtration.
Conclusion and Recommendations
For a novel compound like this compound where stability data is limited, aseptic filtration is the recommended starting point for sterilization . This method is the least likely to cause chemical degradation. However, it is crucial to validate the process to ensure that the filter does not adsorb the API and that the aseptic process is robust enough to prevent contamination.
If terminal sterilization is required for regulatory or manufacturing reasons, a thorough investigation into the effects of gamma irradiation should be conducted as outlined in Protocol 3.2. Due to its reactivity, ETO sterilization is considered a less favorable option for liquid solutions and should only be explored if other methods prove unsuitable.
Ultimately, the choice of sterilization method must be supported by rigorous experimental data confirming the sterility, stability, purity, and potency of the final this compound solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:95-27-2 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. cobetter.com [cobetter.com]
- 8. Aseptic Processing Overview - A3P - Pharmaceutical & Biotechnology Industry [a3p.org]
- 9. Gamma radiation in healthcare: sterilising and protection [agma.co.uk]
- 10. tuttnauer.com [tuttnauer.com]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. steris-ast.com [steris-ast.com]
- 14. Ethylene Oxide (EO or ETO) Sterilization for Pharmaceutical Products - Pharmaceutical Technology [pharmaceutical-technology.com]
- 15. sterigenics.com [sterigenics.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Diamthazole Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Diamthazole during storage and experimental use.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light and moisture.[1] It is recommended to keep the container tightly sealed. For extended storage periods, maintaining a temperature between 2-8°C is advisable.
Q2: How should I store stock solutions of this compound, and what is their expected stability?
A2: The stability of this compound in solution is highly dependent on the solvent, concentration, and storage temperature. For aqueous solutions, it is best to prepare them fresh before use. If temporary storage is unavoidable, they should be kept at 2-8°C and used within 24 hours. For stock solutions prepared in organic solvents like DMSO or ethanol, it is recommended to create aliquots to minimize freeze-thaw cycles and store them at -20°C or -80°C. While these solutions may remain stable for up to one month under these conditions, it is prudent to confirm their purity and concentration before use in critical experiments.
Q3: My this compound solution has developed a yellow tint. What could be the reason?
A3: A change in the color of a this compound solution often signifies chemical degradation. The formation of colored byproducts can be a result of oxidative or photolytic degradation pathways. In the event of a color change, it is strongly advised to discard the solution and prepare a fresh one from a properly stored solid sample.
Q4: I am observing unexpected peaks in my HPLC analysis of this compound. What are the possible sources?
A4: The appearance of extraneous peaks in an HPLC chromatogram can be attributed to several factors:
-
Degradation Products: Improper storage of either the solid compound or its solutions can lead to the formation of degradation products.
-
Sample Preparation Artifacts: The conditions used during sample preparation, such as the pH of the diluent or exposure to ambient light, may induce degradation.
-
System Contamination: The unexpected peaks could originate from contaminated solvents, glassware, or the HPLC system itself.
-
Excipient Interactions: In formulated products, this compound may interact with excipients, leading to the formation of adducts or other degradation products.[2][3]
A systematic approach to identifying the root cause of these unexpected peaks is provided in the Troubleshooting Guide in Section 2.
Q5: How does the pH of an aqueous solution influence the stability of this compound?
A5: The stability of this compound in aqueous media is likely to be pH-dependent due to the presence of tertiary amine functional groups, which can undergo protonation in acidic environments. This change in ionization state can affect the molecule's susceptibility to various degradation mechanisms, including hydrolysis. As a general precaution for amine-containing compounds, both strongly acidic and alkaline conditions should be avoided. It is recommended to buffer aqueous solutions to a pH that ensures maximal stability, which should be determined empirically. A starting point for stability evaluation would be within a pH range of 4 to 8.
Section 2: Troubleshooting Guide
This guide provides a structured methodology for resolving common issues associated with this compound degradation.
Issue 1: Diminished Potency or Lack of Reproducibility in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in stock solutions or within the assay medium. | 1. Utilize Freshly Prepared Solutions: For all critical experiments, prepare this compound solutions immediately before use. 2. Confirm Stock Solution Integrity: Employ a validated stability-indicating analytical method, such as HPLC, to assess the purity and confirm the concentration of your stock solution. 3. Evaluate Stability in Assay Medium: To determine if the assay conditions are contributing to degradation, incubate this compound in the assay medium under the exact experimental parameters (time, temperature, light exposure) and subsequently analyze for any signs of degradation. If instability is detected, consider modifying the assay conditions, for example, by adjusting the pH or incorporating an antioxidant. |
Issue 2: Emergence of Unidentified Peaks in HPLC Chromatograms
| Possible Cause | Troubleshooting Steps |
| Sample degradation. | 1. Examine Sample Provenance: Carefully review the storage history and age of both the solid material and any prepared solutions. 2. Perform a Blank Injection: Inject the sample diluent alone to rule out any contributions from the solvent to the observed peaks.[4] 3. Conduct Stress Testing: Intentionally degrade a fresh sample of this compound using the Forced Degradation Protocol (Section 3) and compare the resulting chromatogram with that of your sample. This can help to confirm if the unknown peaks are indeed degradation products. |
| Contamination. | 1. System Decontamination: Thoroughly flush the HPLC system with appropriate cleaning solvents to eliminate any residual contaminants.[5] 2. Prepare Fresh Mobile Phase and Diluent: Use freshly prepared mobile phase and sample diluent from high-purity solvents. 3. Ensure Glassware Cleanliness: Verify that all glassware utilized for the preparation of samples and mobile phases is meticulously clean. |
Issue 3: Observable Physical Changes in Solid this compound (e.g., clumping, discoloration)
| Possible Cause | Troubleshooting Steps |
| Exposure to atmospheric moisture or light. | 1. Verify Storage Integrity: Confirm that the container is hermetically sealed and has been stored in a dark and dry environment.[6] 2. Source a New Batch: In the event of observable physical changes, it is highly recommended to procure a new, unopened container of this compound. 3. Analytical Characterization: If a new batch is not readily available, it is essential to analytically characterize the existing material. This should include purity assessment by HPLC and determination of water content by Karl Fischer titration to ascertain its fitness for use. |
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol details a forced degradation study designed to deliberately degrade this compound under various stress conditions. The resulting data is invaluable for identifying potential degradation products and for the development of a robust stability-indicating analytical method.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 6, 24 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 2, 6, 24 hours |
| Photolytic Degradation | ICH Q1B Option 2 (Xenon lamp) | Room Temperature | Expose to ≥ 1.2 million lux hours and ≥ 200 watt hours/m² |
| Thermal Degradation | Dry Heat | 80°C | 24, 48, 72 hours |
Methodology:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.
-
For each of the hydrolytic and oxidative stress conditions, combine the this compound stock solution with the respective stress-inducing reagent in a 1:1 ratio. For thermal and photolytic studies, the stock solution can be used directly.
-
Incubate the samples under the specified conditions for the designated time intervals.
-
At each time point, withdraw an aliquot. For the acid and base hydrolysis samples, neutralize the solution. Dilute all samples to a concentration suitable for analysis with the mobile phase.
-
Analyze the stressed samples using a suitable analytical technique, such as HPLC-UV/MS.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in the presence of its degradation products.
Table 2: Suggested Starting Parameters for HPLC Method Development
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Initiate with a low concentration of mobile phase B (e.g., 10%) and linearly increase to a high concentration (e.g., 90%) over a period of 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detection at the wavelength of maximum absorbance (λmax), supplemented with Mass Spectrometry (MS) for peak identification. |
| Injection Volume | 10 µL |
Methodology:
-
Systematically optimize the mobile phase composition and gradient profile to achieve baseline separation between the parent this compound peak and all degradation products identified in the forced degradation studies.
-
The finalized method must be validated in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Section 4: Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Workflow for this compound stability assessment.
Caption: Decision tree for troubleshooting HPLC issues.
References
Technical Support Center: Enhancing the Bioavailability of Diamthazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of the antifungal agent Diamthazole in experimental models. Given the limited publicly available pharmacokinetic data for this compound, this guide leverages established principles for enhancing the bioavailability of poorly soluble compounds, which is a common characteristic of benzothiazole (B30560) derivatives.
FAQs: Understanding and Addressing this compound's Bioavailability
Q1: What is this compound and why is its bioavailability a concern?
A: this compound (also known as Dimazole) is a benzothiazole-based antifungal agent.[1][2] Like many compounds in its class, it is presumed to have low aqueous solubility.[3][4] For orally administered drugs, poor solubility is a primary cause of low and variable bioavailability, as the drug must dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream.[3][5] This can lead to suboptimal therapeutic efficacy and unpredictable dose-responses in preclinical studies.[6][7]
Q2: How do I classify this compound's potential bioavailability challenges?
A: While specific data is unavailable, this compound can likely be categorized using the Biopharmaceutics Classification System (BCS). It is hypothesized to be a BCS Class II compound, characterized by:
-
Low Solubility: Difficulty dissolving in aqueous media.
-
High Permeability: Ability to cross the intestinal membrane once dissolved.
For BCS Class II drugs, the rate-limiting step for absorption is the dissolution rate.[8][9] Therefore, formulation strategies should focus on enhancing solubility and dissolution.[10]
Q3: What are the primary formulation strategies to improve the oral bioavailability of a compound like this compound?
A: Several well-established techniques can be employed to enhance the bioavailability of poorly soluble drugs:[11]
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug by reducing particle size enhances the dissolution rate.[12]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution.[9]
-
Lipid-Based Formulations: Solubilizing the drug in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[11][13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.
Troubleshooting Guides for Experimental Models
This section addresses common issues encountered during in vitro and in vivo experiments designed to assess and improve this compound's bioavailability.
Issue 1: Inconsistent results in in vitro Caco-2 permeability assays.
| Potential Cause | Troubleshooting Recommendation |
| Poor Compound Solubility in Assay Buffer | The compound precipitates in the donor well, leading to an underestimation of permeability. |
| Compromised Caco-2 Monolayer Integrity | Inaccurate permeability values due to leaky cell junctions. |
| Active Efflux of the Compound | The compound is a substrate for efflux transporters (e.g., P-glycoprotein), resulting in low apparent permeability from the apical to the basolateral side (A→B). |
Issue 2: Low and highly variable plasma concentrations in in vivo rat studies after oral administration.
| Potential Cause | Troubleshooting Recommendation |
| Dissolution Rate-Limited Absorption | The drug does not dissolve sufficiently or consistently in the GI tract of the animals. |
| Food Effects | The presence or absence of food alters GI physiology, affecting drug dissolution and absorption. |
| High First-Pass Metabolism | The drug is extensively metabolized in the gut wall or liver before reaching systemic circulation. |
| Improper Dosing Technique | Inconsistent administration via oral gavage can lead to variability. |
Data Presentation: Impact of Formulation on Bioavailability
The following tables present hypothetical, yet realistic, data illustrating how different formulation strategies could improve the pharmacokinetic parameters of this compound in a rat model. This data is for exemplary purposes to guide experimental design.
Table 1: Physicochemical Properties (Hypothetical)
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 293.4 g/mol | Acceptable for oral absorption. |
| Aqueous Solubility (pH 6.8) | < 0.01 mg/mL | Very low; likely to cause dissolution-limited absorption. |
| LogP | 4.2 | High lipophilicity suggests good membrane permeability but poor aqueous solubility. |
| BCS Class (Predicted) | II | Low Solubility, High Permeability. |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following a 10 mg/kg Oral Dose (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 85 ± 25 | 4.0 | 450 ± 110 | 100% (Reference) |
| Amorphous Solid Dispersion (1:4 drug-polymer ratio) | 350 ± 70 | 2.0 | 2100 ± 450 | 467% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 520 ± 95 | 1.5 | 3250 ± 600 | 722% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[14]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each cell monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[15]
-
Preparation of Dosing Solution: Dissolve this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a target concentration (e.g., 10 µM), using a minimal amount of DMSO (≤1%) if necessary.[16]
-
Permeability Measurement (A→B):
-
Add the dosing solution to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Permeability Measurement (B→A):
-
Add the dosing solution to the basolateral (B) side.
-
Add fresh buffer to the apical (A) side.
-
Collect samples from the apical side at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[14]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of different this compound formulations.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (250-300g). House them under standard conditions and acclimate for at least one week.[17]
-
Experimental Groups:
-
Group 1: Intravenous (IV) administration (for absolute bioavailability determination), e.g., 2 mg/kg.
-
Group 2: Oral gavage of Formulation A (e.g., Aqueous Suspension), e.g., 10 mg/kg.
-
Group 3: Oral gavage of Formulation B (e.g., Solid Dispersion), e.g., 10 mg/kg.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
-
Plasma Processing: Collect blood into heparinized tubes. Centrifuge to separate plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software to calculate key parameters, including Cmax, Tmax, and AUC. Calculate absolute bioavailability (F%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Visualizations
Caption: Formulation strategies to improve the bioavailability of poorly soluble drugs.
Caption: Experimental workflow for enhancing and evaluating oral bioavailability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dimazole - Wikipedia [en.wikipedia.org]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 6. colorcon.com [colorcon.com]
- 7. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. ijddr.in [ijddr.in]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharm-int.com [pharm-int.com]
- 13. benchchem.com [benchchem.com]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. enamine.net [enamine.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. oral gavage administration: Topics by Science.gov [science.gov]
Validation & Comparative
A Comparative Analysis of Azole Antifungal Agents: Fluconazole and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the well-established azole antifungal agent, Fluconazole (B54011), and its structural analogues. Azole antifungals are a cornerstone in the management of a wide spectrum of fungal infections.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is a critical component of the ergosterol (B1671047) biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[2][3]
This analysis focuses on the in vitro activity, mechanism of action, and key structural modifications of Fluconazole and selected analogues. The data and protocols presented herein are based on established methodologies for the evaluation of antifungal compounds.
Comparative Antifungal Activity
The in vitro efficacy of antifungal agents is a key indicator of their therapeutic potential and is typically measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after a defined incubation period.[2] A lower MIC value signifies greater potency. The following table summarizes the in vitro activity of Fluconazole and two of its analogues against various fungal pathogens.
| Fungal Species | Fluconazole (MIC Range, µg/mL) | Analogue 10h (MIC, µg/mL) | Analogue 11h (MIC, µg/mL) |
| Candida albicans | 4 - 16 | <0.01 - 0.5 | <0.01 - 0.5 |
| Candida krusei | 16 | 0.5 | 0.5 |
| Candida tropicalis | 4 | 0.25 | 0.25 |
| Candida parapsilosis | 2 | 0.12 | 0.12 |
| Cryptococcus neoformans | 8 | 0.25 | 0.25 |
Note: Data for analogues 10h and 11h are derived from a study on fluconazole analogues with triazole-modified scaffolds. These analogues demonstrated significantly greater potency against Candida species compared to the parent compound, Fluconazole.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
a. Preparation of Fungal Inoculum:
-
Subculture fungal isolates on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.
-
Further dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration for the assay.
b. Preparation of Antifungal Dilutions:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide).
-
Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
c. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
d. Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[4]
Visualizing Key Pathways and Workflows
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals, including Fluconazole and its analogues, target the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene) in the ergosterol biosynthesis pathway.[5][6] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[3][7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[3][8]
Caption: Inhibition of the ergosterol biosynthesis pathway by Fluconazole and its analogues.
Experimental Workflow: In Vitro Antifungal Susceptibility Testing
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Caption: General workflow for in vitro antifungal susceptibility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
Comparative Transcriptomic Analysis of Fungi Treated with Diamthazole and Other Demethylation Inhibitors (DMIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of Diamthazole, a novel demethylation inhibitor (DMI) fungicide, with other established antifungal agents in its class. By presenting supporting experimental data from studies on analogous compounds, this document aims to illuminate the molecular mechanisms underlying the antifungal activity of DMIs and to contextualize the potential effects of this compound.
The primary mode of action for DMI fungicides is the inhibition of the 14α-demethylase enzyme (encoded by the ERG11 or CYP51 gene), a critical step in the biosynthesis of ergosterol (B1671047).[1][2] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell stress and growth inhibition.[2][3] Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), is a powerful tool for understanding the global gene expression changes that fungi undergo in response to these drugs.[4][5][6]
Comparative Gene Expression Analysis
The following table summarizes the typical transcriptomic responses observed in fungi when treated with DMI fungicides. This data, compiled from studies on compounds like Imazalil, Prochloraz (B1679089), and Itraconazole, serves as a predictive baseline for the effects of this compound. The primary response involves the upregulation of genes in the ergosterol biosynthesis pathway, a compensatory mechanism, and the induction of stress response genes and drug efflux pumps.[4][7][8]
| Gene Category | Gene/Pathway | Typical Expression Change with DMI Treatment | Fungus/Compound Studied | Reference |
| Ergosterol Biosynthesis | ERG11 (CYP51) | Upregulated | Penicillium digitatum (Imazalil), Aspergillus fumigatus (Itraconazole) | [7][8] |
| Other ERG genes | Often upregulated, though some may be downregulated | Penicillium italicum (Prochloraz), Cercospora beticola (Tetraconazole) | [4][7] | |
| Drug Efflux Pumps | ATP-binding cassette (ABC) transporters | Upregulated | Penicillium digitatum | [7] |
| Major Facilitator Superfamily (MFS) transporters | Upregulated | Penicillium digitatum | [7] | |
| Stress Response | Cell Wall Integrity (CWI) Pathway | Upregulated | Saccharomyces cerevisiae, Candida albicans (Azoles) | |
| High-Osmolarity Glycerol (HOG) Pathway | Upregulated | Candida albicans | [9][10] | |
| Heat shock proteins (e.g., Hsp70, Hsp90) | Upregulated | Aspergillus fumigatus | [8] | |
| Secondary Metabolism | Various clusters | Differentially regulated | Aspergillus fumigatus | [8] |
| Iron Metabolism | Iron acquisition and homeostasis genes | Differentially regulated | Aspergillus fumigatus | [8] |
Experimental Protocols
This section details a generalized methodology for conducting a comparative transcriptomics study using RNA-seq, based on protocols described in the cited literature.[4][5][6][8]
Fungal Isolate Culture and Treatment
-
Fungal Strains : Use both a susceptible wild-type strain and, if available, a DMI-resistant strain of the target fungus (e.g., Aspergillus fumigatus, Penicillium spp., Candida albicans).
-
Culture Conditions : Grow fungal isolates in a suitable liquid medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth) at an optimal temperature (e.g., 25-37°C, depending on the species) with shaking until the mid-logarithmic growth phase is reached.
-
Fungicide Treatment :
-
Determine the half-maximal inhibitory concentration (IC50) of this compound and other comparative DMIs (e.g., Itraconazole, Voriconazole) for each strain using a standardized broth microdilution assay.
-
Expose the mid-log phase cultures to the IC50 concentration of each respective fungicide.
-
Include a control group treated with the same volume of the drug solvent (e.g., DMSO).
-
Incubate for a defined period (e.g., 2 to 12 hours) to capture the transcriptomic response.[7]
-
RNA Extraction and Sequencing
-
Mycelia Harvesting : Harvest the fungal mycelia by filtration and immediately flash-freeze in liquid nitrogen to preserve RNA integrity.
-
RNA Isolation : Extract total RNA using a commercially available kit with a protocol optimized for fungi, including a DNase treatment step to remove genomic DNA contamination.
-
RNA Quality Control : Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 7.0).
-
Library Preparation and Sequencing :
-
Prepare RNA-seq libraries from the total RNA using a poly(A) selection method to enrich for mRNA.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million reads).
-
Bioinformatic Analysis
-
Read Quality Control : Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove adapter sequences and low-quality reads.
-
Genome Mapping : Align the cleaned reads to a reference genome of the fungal species using a splice-aware aligner such as HISAT2 or STAR.
-
Differential Gene Expression Analysis :
-
Quantify the number of reads mapping to each gene using featureCounts or HTSeq.
-
Perform differential expression analysis using a package like DESeq2 or edgeR in R.[6] Genes with a log2 fold change > 1 or < -1 and an adjusted p-value (FDR) < 0.05 are typically considered differentially expressed.[11]
-
-
Functional Annotation and Enrichment : Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes and pathways relevant to the comparative transcriptomic analysis of DMI fungicides.
Caption: Experimental workflow for comparative transcriptomics of fungi.
Caption: Inhibition of the ergosterol biosynthesis pathway by DMIs.
References
- 1. benchchem.com [benchchem.com]
- 2. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome analysis of fungicide-responsive gene expression profiles in two Penicillium italicum strains with different response to the sterol demethylation inhibitor (DMI) fungicide prochloraz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diverse applications of RNA-seq for functional genomic studies in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptome Analysis Reveals Potential Regulators of DMI Fungicide Resistance in the Citrus Postharvest Pathogen Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Transcriptome Response to Azole Compounds in Aspergillus fumigatus Shows Differential Gene Expression across Pathways Essential for Azole Resistance and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative host transcriptome in response to pathogenic fungi identifies common and species-specific transcriptional antifungal host response pathways - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
